molecular formula C20H32Br2 B1436212 1,3-Dibromo-5-tetradecylbenzene CAS No. 157761-91-6

1,3-Dibromo-5-tetradecylbenzene

Cat. No.: B1436212
CAS No.: 157761-91-6
M. Wt: 432.3 g/mol
InChI Key: DEEYQDRVVZEMDY-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-tetradecylbenzene: is an organic compound with the molecular formula C20H32Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a tetradecyl group is attached at the 5 position. This compound is primarily used in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-tetradecylbenzene can be synthesized through the bromination of 5-tetradecylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-tetradecylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.

Major Products:

    Substitution: Formation of 1,3-dihydroxy-5-tetradecylbenzene or 1,3-diamino-5-tetradecylbenzene.

    Oxidation: Formation of 1,3-dibromo-5-tetradecylquinone.

    Reduction: Formation of 5-tetradecylbenzene.

Scientific Research Applications

1,3-Dibromo-5-tetradecylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-tetradecylbenzene involves its interaction with molecular targets through its bromine atoms and tetradecyl chain. The bromine atoms can participate in electrophilic substitution reactions, while the tetradecyl chain provides hydrophobic interactions with biological membranes or other hydrophobic environments. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-5-tetradecylbenzene is unique due to its specific tetradecyl chain length, which imparts distinct physical and chemical properties. This specific chain length can influence the compound’s solubility, melting point, and reactivity, making it suitable for particular applications in material science and organic synthesis .

Properties

IUPAC Name

1,3-dibromo-5-tetradecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYQDRVVZEMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157761-91-6
Record name 1,3-Dibromo-5-tetradecylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,3-dibromo-5-tetradecylbenzene utilized in the synthesis of high-spin polymers?

A1: this compound serves as a crucial building block in the synthesis of high-spin polymers. Researchers employed a palladium-catalyzed coupling reaction to connect this compound with tris(4-boronic acid-2-hexyloxyphenyl)amine. [] This reaction creates a network of interconnected aromatic rings, forming the backbone of the polymer. The resulting polymer is then doped, a process that generates unpaired electrons within the polymer structure. These unpaired electrons, when positioned in close proximity due to the polymer's architecture, can interact magnetically, leading to the fascinating high-spin properties observed. []

Q2: What specific role does the tetradecyl side chain in this compound play in these high-spin polymers?

A2: The tetradecyl side chain in this compound plays a significant role in influencing the properties of the final high-spin polymer. While not directly involved in the magnetic interactions, this long alkyl chain impacts the polymer's solubility and processability. [] The presence of these bulky side chains hinders dense packing of the polymer chains, allowing for greater penetration of dopant molecules. This enhanced doping efficiency is crucial for achieving higher spin states within the material. Researchers have explored variations in the aryl core/alkyl side chain ratio to fine-tune the polymer's properties, highlighting the importance of this structural element. []

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